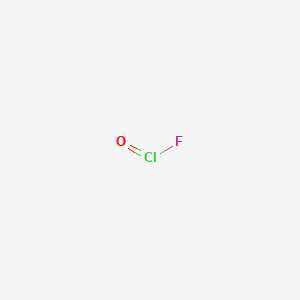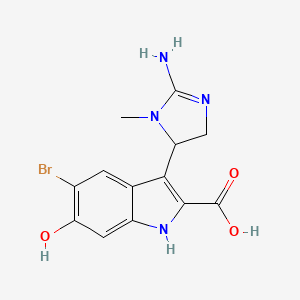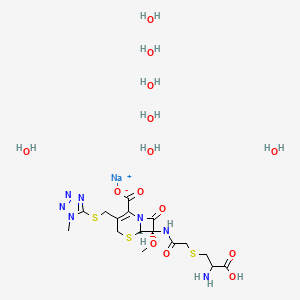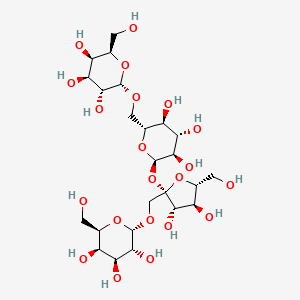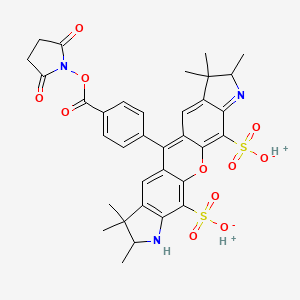
2-Phosphoglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phosphonatoglycolate(3-) is trianion of 2-phosphoglycolic acid arising from deprotonation of the carboxy and phosphate groups; major species at pH 7.3. It has a role as a human metabolite. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2-phosphoglycolic acid.
Scientific Research Applications
DNA Repair in Bacteria
2-Phosphoglycolate (2PG) plays a significant role in bacterial DNA repair, particularly in Escherichia coli. The enzyme 2-phosphoglycolate phosphatase, encoded by the gph gene, is crucial for converting 2PG, a byproduct of DNA repair, into glycolate, which is then incorporated into general metabolism. This enzyme exhibits high specificity and efficiency for 2PG, highlighting its importance in the cellular DNA repair machinery (Pellicer et al., 2003).
Photosynthesis and Starch Accumulation in Plants
In Arabidopsis, 2PG influences photosynthetic CO2 fixation and starch accumulation. It is a central component in a control loop regulating the Calvin-Benson cycle and its photorespiratory repair shunt. This regulatory role of 2PG impacts the allocation of photosynthates between different metabolic pathways, demonstrating its significance in plant biochemistry (Flügel et al., 2017).
Cyanobacterial Metabolism
Cyanobacteria exhibit a cooperative action of the plant-like C2 glycolate cycle and the bacterial-like glycerate pathway in phosphoglycolate metabolism. This cooperation is critical for the efficient processing of 2PG in cyanobacteria, highlighting the metabolic versatility of these organisms (Eisenhut et al., 2006).
Tissue Analysis Using Ion Chromatography
Glycolate and 2PG levels in tissues have been successfully quantified using ion chromatography coupled with mass spectrometry. This analytical technique offers insights into the distribution and concentration of these metabolites in various tissues, opening avenues for further metabolic studies (Knight et al., 2012).
Role in Mammalian Development
Mammalian phosphoglycolate phosphatase (PGP) is essential for embryonic development, with its inactivation leading to intrauterine growth arrest. This finding underlines the critical role of 2PG metabolism in mammalian cell proliferation and intermediary metabolism, linking DNA repair byproducts to cellular growth and survival (Segerer et al., 2016).
Enzyme-Inhibitor Interaction
2-Phosphoglycolate's interaction with triosephosphate isomerase in yeast has been studied, revealing insights into its inhibitory effects and structural implications for enzyme catalysis. These findings provide a deeper understanding of the molecular interactions between 2PG and key metabolic enzymes (Lolis & Petsko, 1990).
properties
Product Name |
2-Phosphoglycolate |
|---|---|
Molecular Formula |
C2H2O6P-3 |
Molecular Weight |
153.01 g/mol |
IUPAC Name |
2-phosphonatooxyacetate |
InChI |
InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-3 |
InChI Key |
ASCFNMCAHFUBCO-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




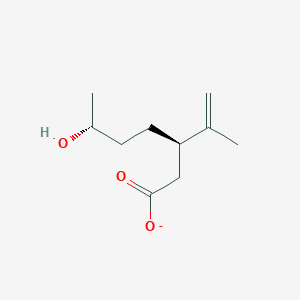
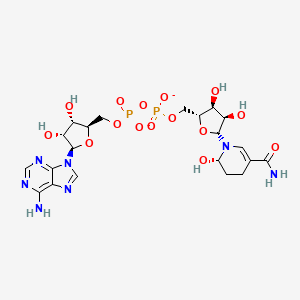
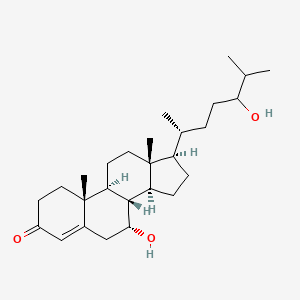
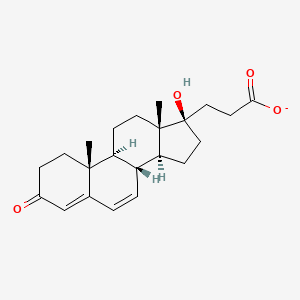
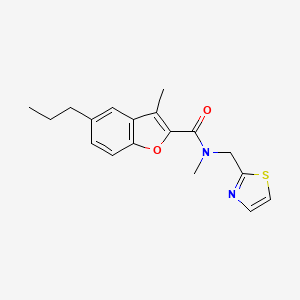
![3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide](/img/structure/B1263436.png)

![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1263440.png)
